molecular formula C9H17NO2 B2895625 1,4-Dioxaspiro[4.6]undecan-8-amine CAS No. 13942-08-0

1,4-Dioxaspiro[4.6]undecan-8-amine

Cat. No. B2895625
CAS RN: 13942-08-0
M. Wt: 171.24
InChI Key: AFWJCWCYDMAUKA-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undecan-8-amine is a chemical compound with the CAS Number: 13942-08-0 . It has a molecular weight of 171.24 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h8H,1-7,10H2 . This indicates the molecular formula of the compound is C9H17NO2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Aminomethylation Reactions : A study demonstrated the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the synthesis of new derivatives. This synthesis process highlights the chemical versatility of dioxaspiro compounds in creating complex molecular structures (A. Khrustaleva et al., 2018).

  • Enantioselective Synthesis : Another research detailed the enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, showcasing the compound's potential in the synthesis of optically active spiroketals, which are significant in various chemical syntheses (M. Uchiyama et al., 2001).

Structural Analysis and Material Science

  • Crystal Structure and Thermodynamic Properties : The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative were analyzed, providing insight into the compound's stability and structural characteristics, essential for material science applications (Wulan Zeng et al., 2021).

Bioorganic Applications and Other Uses

  • Pheromone Synthesis : Research into the synthesis of spiroacetal structures, inspired by bioactive natural products, has led to the development of novel spiro scaffolds. These structures serve as building blocks for further chemical modifications and have potential applications in drug discovery and the study of natural product synthesis (I. D. Jenkins et al., 2009).

  • NMR Spectroscopy Study : A study on 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one utilized nuclear magnetic resonance spectroscopy to fully assign chemical shifts. This study is valuable for the structural analysis of complex compounds and enhances understanding of their chemical behavior (Cheng-lu Zhang et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWJCWCYDMAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC2(C1)OCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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